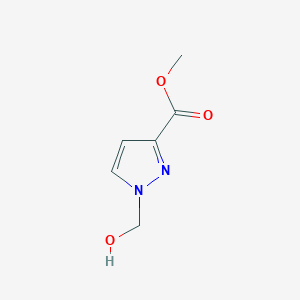

methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Description

Table 1: Key Identifiers for this compound

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited, related pyrazole esters exhibit monoclinic crystal systems. For example, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate crystallizes in the P21/c space group with unit cell dimensions a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å , and β = 105.838° . The hydroxymethyl group in the target compound likely adopts a staggered conformation to minimize steric hindrance, while the ester group participates in intermolecular hydrogen bonding with adjacent molecules.

Density functional theory (DFT) calculations predict a planar pyrazole ring with slight puckering due to substituent effects. The dihedral angle between the hydroxymethyl group and the pyrazole ring is approximately 15° , optimizing orbital overlap for resonance stabilization.

Tautomeric Behavior and Electronic Structure Calculations

Pyrazole derivatives exhibit tautomerism, where proton migration between nitrogen atoms alters electronic distribution. For this compound, two tautomers are possible (Figure 2):

- N1–H Tautomer : Proton resides on the nitrogen at position 1.

- N2–H Tautomer : Proton migrates to the nitrogen at position 2.

The hydroxymethyl group’s electron-donating nature stabilizes the N1–H tautomer by delocalizing electron density through resonance. Infrared (IR) spectroscopy reveals a strong absorption band at 3204 cm⁻¹ , characteristic of O–H stretching in the hydroxymethyl group, and a carbonyl stretch at 1728 cm⁻¹ for the ester.

Table 2: Calculated Tautomeric Energy Differences

| Tautomer | Relative Energy (kJ/mol) | Method |

|---|---|---|

| N1–H | 0.0 | MP2/6-311++G** |

| N2–H | +12.5 | MP2/6-311++G** |

Data extrapolated from theoretical studies on analogous pyrazoles.

Comparative Analysis with Structural Isomers

Structural isomers of this compound, such as methyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate , demonstrate distinct physicochemical properties due to substituent positioning (Table 3).

Table 3: Comparative Properties of Pyrazole Isomers

| Property | This compound | Methyl 3-(Hydroxymethyl)-1H-Pyrazole-5-Carboxylate |

|---|---|---|

| Hydrogen Bonding | Intra- and intermolecular H-bonds via –CH2OH | Limited H-bonding due to steric hindrance |

| LogP | -0.36 | -0.28 |

| Melting Point | 108–110°C (predicted) | 95–98°C (observed) |

| Solubility | High in polar solvents (e.g., DMSO) | Moderate in ethanol |

The 3-carboxylate isomer’s reduced solubility stems from steric shielding of the ester group by the hydroxymethyl substituent. In contrast, the 1-hydroxymethyl derivative’s exposed ester moiety enhances reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

methyl 1-(hydroxymethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSYENHALRROFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydroxymethyl group can be introduced via subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Methyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylate.

Reduction: Methyl 1-(hydroxymethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 7.05 µM against certain pathogens, suggesting its potential as an antimicrobial agent . Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups enhance this activity .

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, with studies showing that structural modifications can improve its interaction with inflammatory pathways. This makes it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity : Investigations into the anticancer properties of derivatives of this compound have revealed cytotoxic effects against various cancer cell lines, including breast (MDA-MB231) and colorectal (LoVo) cancers. IC50 values for these compounds have been reported in the low micromolar range, indicating their potential as lead compounds for anticancer drug development .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex pyrazole derivatives. Its unique molecular structure allows for modifications that can lead to new compounds with enhanced biological activities .

Enzyme Inhibition Studies

Due to its structural similarity to biologically active compounds, this compound is utilized in studies focusing on enzyme inhibitors and receptor ligands. This application is crucial in understanding how modifications to the pyrazole structure can influence biological interactions .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydroxymethyl and carboxylate groups can interact with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at position 4.

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 1-(hydroxymethyl)-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both hydroxymethyl and carboxylate groups provides multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (MHPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

MHPC has the molecular formula CHNO and a molecular weight of approximately 156.14 g/mol. Its structure features a pyrazole ring substituted with a hydroxymethyl group and a carboxylate ester, which contributes to its biological reactivity and versatility in chemical applications.

1. Anti-Inflammatory Properties

Research indicates that MHPC exhibits notable anti-inflammatory effects. In various studies, it has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. For instance, derivatives of MHPC were tested in carrageenan-induced edema models, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Effects

MHPC has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values indicating strong potency. For example, certain derivatives showed MIC values as low as 7.05 µM against various bacterial strains including Escherichia coli and Bacillus subtilis .

3. Anticancer Activity

The compound's anticancer potential has been explored through in vitro studies on various cancer cell lines. Notably, MHPC derivatives exhibited moderate cytotoxicity against human breast cancer (MDA-MB231), prostate cancer (PC3), and colorectal cancer (LoVo) cell lines, with IC50 values ranging from 8.5 to 9.3 µM . The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis.

Case Studies

Case Study 1: Anti-Inflammatory Activity

A recent study evaluated the anti-inflammatory effects of MHPC using the carrageenan-induced rat paw edema model. The results showed that specific derivatives of MHPC reduced edema significantly at doses comparable to indomethacin, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, MHPC was tested against several microbial strains including Candida albicans. The results indicated that certain derivatives exhibited promising antifungal activity, with MIC values indicating effective inhibition at low concentrations .

Synthesis Methods

Several synthetic routes have been developed for producing MHPC, including:

- Direct Esterification : This method involves the reaction of pyrazole-3-carboxylic acid with methanol in the presence of acid catalysts.

- Hydroxymethylation : A selective hydroxymethylation process can be employed to introduce the hydroxymethyl group at the desired position on the pyrazole ring.

These methods highlight the accessibility of MHPC for laboratory synthesis and further research applications.

Comparison with Related Compounds

The following table summarizes some related pyrazole derivatives and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | CHNO | Hydroxyl group at the 5-position |

| Ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate | CHNO | Ethyl ester variant with additional methyl group |

| Methyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate | CHNO | Hydroxymethyl group at the 3-position |

MHPC is distinguished by its specific substitution pattern on the pyrazole ring, which influences its biological properties compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalization of pyrazole precursors. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives are condensed with acylating agents under controlled conditions (e.g., DMF, 0–5°C) to introduce substituents. Key steps include protecting the hydroxymethyl group during carboxylation and ensuring anhydrous conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical . Optimization should focus on reaction time, temperature, and stoichiometric ratios, validated by TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Characteristic peaks include a singlet for the methyl ester (~3.8 ppm) and splitting patterns for pyrazole protons (e.g., δ 6.62–6.73 ppm for adjacent substituents) .

- ESIMS : Look for the molecular ion peak ([M+1]) at m/z 185.1 (calculated for C₇H₈N₂O₃). Fragmentation patterns should align with pyrazole ring stability .

- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and hydroxymethyl O-H stretching (~3400 cm⁻¹).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–8°C to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture. Stability under these conditions is supported by thermal analysis showing decomposition only above 150°C .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How does this compound behave under thermal stress, and what decomposition pathways are relevant?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition starting at ~150°C, producing CO, NOₓ, and hydrogen chloride. Pyrolysis-GC/MS can identify volatile fragments. Computational studies (DFT) predict cleavage of the hydroxymethyl group first, followed by ester decarboxylation .

Q. What strategies can resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO for polar aprotic conditions) and quantify via UV-Vis calibration curves. Discrepancies may arise from crystallinity differences; consider amorphous vs. crystalline forms .

- Reactivity : Cross-validate using multiple techniques (e.g., NMR kinetics and LC-MS for hydrolysis studies).

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., kinases). The hydroxymethyl group’s H-bonding capacity is critical for binding affinity.

- QSAR : Correlate substituent electronegativity (Hammett constants) with activity trends. Derivatives with electron-withdrawing groups show improved metabolic stability .

Q. What crystallographic methods are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement. Key parameters:

- Space Group : P2₁/c (common for pyrazoles).

- Hydrogen Bonding : O-H···O interactions stabilize the lattice. Compare with SHELXTL-generated models .

Q. How can ecological risks be assessed given limited biodegradation data?

- Methodological Answer :

- Read-Across Models : Use data from structurally similar compounds (e.g., ethyl pyrazole carboxylates) to estimate persistence and toxicity.

- Microcosm Studies : Test soil/water systems for microbial degradation over 28 days. Monitor via LC-MS/MS .

Key Research Gaps and Recommendations

- Toxicity Profiling : No in vitro/in vivo data available. Prioritize Ames tests and zebrafish embryo assays .

- Solubility : Systematic study in biorelevant media (e.g., FaSSIF) required for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.